2-(Ethylthio)-1,3-benzoxazol-6-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or development, and its uses or applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or with certain reagents.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Electrochemical Synthesis
The electrochemical synthesis of benzoxazoles, including derivatives similar to 2-(Ethylthio)-1,3-benzoxazol-6-amine, has been explored for creating aminobenzoxazoles via an electrochemically promoted coupling. This process uses catalytic quantities of tetraalkylammonium halide as a redox catalyst and avoids the use of excess chemical oxidants, leading to a reduction in waste and simplification of the workup process (Gao et al., 2014).
Hydrogel Formation for DNA Binding and Release
Linear poly(ethylene imine)-based hydrogels, which could potentially incorporate benzoxazole derivatives, demonstrate effective binding and release of DNA. These hydrogels are synthesized through a method allowing precise control over the ethylene imine units within the copolymer. Such materials are significant for biomedical applications, including drug delivery and gene therapy (Englert et al., 2014).
Metal Chelation for Antimicrobial and Antioxidant Activities
Aminothiazole-linked metal chelates, structurally related to benzoxazole derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential for benzoxazole derivatives in developing new antimicrobial agents with added antioxidant properties, demonstrating the versatility of this compound class (Noreen & Sumrra, 2021).
Regioselective Alkylation and Catalysis
The benzoxazole moiety has been employed as a removable directing group in the regioselective alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This application underscores the synthetic versatility of benzoxazole derivatives, providing a pathway for the selective modification of complex molecules (Lahm & Opatz, 2014).
Transition-Metal-Free Amination
A transition-metal-free amination of benzoxazoles method has been developed, using catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants. This process, which yields 2-aminobenzoxazoles, highlights the potential for eco-friendly and efficient synthesis of benzoxazole derivatives (Froehr et al., 2011).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
This could include potential applications for the compound that have not yet been fully explored, or areas where further research is needed.
Please note that this is a general outline, and the specific details would depend on the particular compound . For “2-(Ethylthio)-1,3-benzoxazol-6-amine”, more specific information would likely require further research or experimentation. If you have access to a chemical database or a scientific literature database, those could be good resources for finding more information. If you’re working in a lab, always remember to follow safety protocols when handling chemicals. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-ethylsulfanyl-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWYWNNMSWKNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651122 | |
Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)-1,3-benzoxazol-6-amine | |
CAS RN |
874463-07-7 | |
Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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